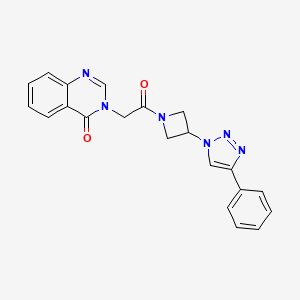

3-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)quinazolin-4(3H)-one

Description

Properties

IUPAC Name |

3-[2-oxo-2-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]ethyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N6O2/c28-20(13-26-14-22-18-9-5-4-8-17(18)21(26)29)25-10-16(11-25)27-12-19(23-24-27)15-6-2-1-3-7-15/h1-9,12,14,16H,10-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXDLAINZZOOJDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CN2C=NC3=CC=CC=C3C2=O)N4C=C(N=N4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)quinazolin-4(3H)-one” typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

Introduction of the Azetidinyl Group: The azetidinyl group can be introduced via nucleophilic substitution reactions involving azetidinone intermediates.

Attachment of the Triazole Ring: The triazole ring can be synthesized using click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Final Coupling Steps: The final steps involve coupling the triazole and azetidinyl groups to the quinazolinone core under appropriate conditions.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This often includes the use of automated synthesis equipment and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or triazole rings.

Reduction: Reduction reactions can occur at the carbonyl group or other reducible sites.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the quinazolinone core or other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology

In biological research, quinazolinone derivatives are studied for their potential as enzyme inhibitors, receptor modulators, and other bioactive agents.

Medicine

Medicinal chemistry applications include the development of new drugs for treating various diseases, such as cancer, infections, and neurological disorders.

Industry

In the industrial sector, these compounds may be used in the development of new materials, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of “3-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)quinazolin-4(3H)-one” would depend on its specific biological target. Generally, quinazolinone derivatives can interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The table below compares the target compound with structurally related quinazolinone derivatives:

Key Differences and Implications

Azetidine vs. Thioether/Azetidinone: The target compound’s azetidine-triazole moiety distinguishes it from derivatives with thioether (e.g., ) or azetidinone (e.g., ) substituents. Azetidine’s strained ring may enhance binding affinity in biological targets compared to bulkier or more flexible groups.

The phenyl-triazole group in the target compound could similarly modulate interactions with enzymes or receptors.

Biological Activity

The compound 3-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)quinazolin-4(3H)-one is a novel synthetic derivative that incorporates a quinazolinone core and a triazole moiety. This structure suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections will detail the synthesis, biological evaluations, and mechanisms of action based on current literature.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including cycloaddition and condensation techniques. The triazole ring is formed through a [3+2] cycloaddition reaction between azides and alkynes, followed by functionalization to introduce the quinazolinone structure.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinazolinone and triazole exhibit significant antimicrobial properties. The compound has shown promising activity against various bacterial strains.

Table 1: Antibacterial Activity of Related Compounds

| Compound | S. aureus (mm ZOI) | B. subtilis (mm ZOI) | E. coli (mm ZOI) | S. paratyphi-B (mm ZOI) |

|---|---|---|---|---|

| 3a | 20 | 12 | 16 | 8 |

| 3d | 8 | 22 | 8 | 10 |

| 3f | 18 | 23 | 10 | 17 |

| 3h | 10 | 16 | 20 | 14 |

| Control | 22 | 26 | 22 | 20 |

In this study, compounds similar to the target compound demonstrated significant zones of inhibition (ZOI) against both Gram-positive and Gram-negative bacteria, indicating their potential as antibacterial agents .

Anticancer Activity

The quinazolinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds featuring the quinazolinone structure can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.

In vitro studies have shown that related compounds can effectively reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism is believed to involve the modulation of signaling pathways related to cell survival and apoptosis .

Case Studies

One notable case study involved the evaluation of a similar compound's effect on human cancer cell lines. The study reported that treatment with the compound resulted in a significant decrease in cell viability, with IC50 values indicating potent activity at low concentrations. Flow cytometry analysis revealed an increase in apoptotic cells following treatment, suggesting that the compound induces programmed cell death in cancer cells .

The biological activity of This compound is hypothesized to involve:

- Inhibition of DNA synthesis : The quinazolinone moiety may interfere with DNA replication processes.

- Modulation of protein kinases : Targeting specific kinases involved in cell signaling could lead to altered cellular responses.

- Induction of oxidative stress : This can result in cellular damage leading to apoptosis.

Q & A

Q. What are the optimal synthetic routes for this compound, given its structural complexity?

The synthesis involves multi-step protocols, including:

- Azetidine-Triazole Coupling : Utilize copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to link the azetidine and triazole moieties, as demonstrated in triazole-containing quinazolinone syntheses .

- Quinazolinone Core Formation : Condensation of anthranilic acid derivatives with carbonyl reagents under acidic conditions, followed by alkylation at the N3 position using 2-oxoethyl intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensure purity. Monitor reactions via TLC and confirm structures using NMR and IR .

Q. Which spectroscopic techniques are critical for structural confirmation?

Key methods include:

- ¹H/¹³C NMR : Assign proton environments (e.g., quinazolinone C4=O at δ ~160 ppm, triazole protons at δ 7.5–8.5 ppm) and verify substitution patterns .

- IR Spectroscopy : Identify carbonyl stretches (quinazolinone C=O at ~1670 cm⁻¹, amide C=O at ~1700 cm⁻¹) .

- Elemental Analysis : Validate calculated vs. experimental C/H/N ratios (±0.3% tolerance) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]⁺) .

Q. How should stability studies under varying pH/temperature be designed?

- Accelerated Degradation Tests : Incubate the compound in buffers (pH 1–13, 37°C) and analyze degradation products via HPLC at 0, 1, 2, and 4 weeks .

- Thermal Stability : Use TGA/DSC to monitor decomposition temperatures and identify polymorphic transitions .

Advanced Research Questions

Q. How can computational modeling predict binding affinity with biological targets?

- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., kinases). Use crystal structures (PDB) for docking grids and validate with MM/GBSA binding energy calculations .

- MD Simulations : Run 100-ns trajectories in Desmond to assess binding stability (RMSD <2 Å) and identify critical residues via contact frequency maps .

Q. What strategies resolve contradictions in biological activity data across studies?

- Meta-Analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) from independent studies. For example, discrepancies in anti-inflammatory activity may arise from differences in LPS-induced vs. COX-2 inhibition assays .

- Dose-Response Replication : Standardize protocols (e.g., MTT assay at 24h vs. 48h) and use positive controls (e.g., indomethacin for COX-2) to validate results .

Q. How can the azetidine-triazole moiety be modified to enhance pharmacokinetics?

- Lipophilicity Optimization : Introduce polar groups (e.g., hydroxyls) to the azetidine ring to improve solubility (LogP reduction by 0.5–1.0 units) while retaining target affinity .

- Metabolic Stability : Replace labile esters with amides or ethers. Assess hepatic microsomal stability (e.g., % remaining after 1h incubation) .

Methodological Considerations

Q. How to design a SAR study for derivatives of this compound?

- Scaffold Diversification : Synthesize analogs with substitutions on the phenyl (electron-withdrawing groups) and quinazolinone (methyl, halogen) moieties .

- Biological Screening : Test against a panel of targets (e.g., EGFR, PARP) using fluorescence polarization or SPR to quantify binding kinetics .

Q. What analytical approaches validate compound purity in multi-step syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.